molecular formula C14H19ClN2O2 B13322776 2-(2-Chloro-4-methyl-phenoxy)-1-piperazin-1-yl-propan-1-one

2-(2-Chloro-4-methyl-phenoxy)-1-piperazin-1-yl-propan-1-one

Cat. No.: B13322776
M. Wt: 282.76 g/mol
InChI Key: PRBDSCTYSBRFOE-UHFFFAOYSA-N
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Description

2-(2-Chloro-4-methyl-phenoxy)-1-piperazin-1-yl-propan-1-one is an organic compound with a complex structure that includes a chlorinated phenoxy group, a piperazine ring, and a propanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-4-methyl-phenoxy)-1-piperazin-1-yl-propan-1-one typically involves multiple steps:

    Formation of the Phenoxy Intermediate: The initial step involves the chlorination of 4-methylphenol to form 2-chloro-4-methylphenol. This reaction is usually carried out using chlorine gas in the presence of a catalyst such as ferric chloride.

    Coupling with Piperazine: The chlorinated phenol is then reacted with piperazine to form 2-(2-chloro-4-methyl-phenoxy)piperazine. This step often requires a base such as potassium carbonate to facilitate the coupling reaction.

    Addition of the Propanone Group: The final step involves the reaction of the phenoxy-piperazine intermediate with a propanone derivative, such as 1-chloropropan-2-one, under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-4-methyl-phenoxy)-1-piperazin-1-yl-propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(2-Chloro-4-methyl-phenoxy)-1-piperazin-1-yl-propan-1-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Biological Research: The compound is used in studies investigating its effects on cellular pathways and receptor interactions.

    Industrial Chemistry: It serves as an intermediate in the synthesis of other complex organic molecules, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-4-methyl-phenoxy)-1-piperazin-1-yl-propan-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The phenoxy group may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Chloro-4-methyl-phenoxy)-1-piperazin-1-yl-ethanone: Similar structure but with an ethanone group instead of a propanone group.

    2-(2-Chloro-4-methyl-phenoxy)-1-piperazin-1-yl-butanone: Similar structure but with a butanone group instead of a propanone group.

    2-(2-Chloro-4-methyl-phenoxy)-1-piperazin-1-yl-propan-2-one: Similar structure but with a different position of the propanone group.

Uniqueness

2-(2-Chloro-4-methyl-phenoxy)-1-piperazin-1-yl-propan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the piperazine ring and the propanone group allows for versatile interactions with biological targets, making it a valuable compound in medicinal chemistry research.

Properties

Molecular Formula

C14H19ClN2O2

Molecular Weight

282.76 g/mol

IUPAC Name

2-(2-chloro-4-methylphenoxy)-1-piperazin-1-ylpropan-1-one

InChI

InChI=1S/C14H19ClN2O2/c1-10-3-4-13(12(15)9-10)19-11(2)14(18)17-7-5-16-6-8-17/h3-4,9,11,16H,5-8H2,1-2H3

InChI Key

PRBDSCTYSBRFOE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC(C)C(=O)N2CCNCC2)Cl

Origin of Product

United States

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